BENGHE Foundational & Exploratory

Check Availability & Pricing

The Neurogenic Agent Amdiglurax: A Deep Dive
Into its Pharmacokinetics and Oral
Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Amdiglurax

Cat. No.: B612045

A Technical Guide for Researchers and Drug Development Professionals

Amdiglurax (formerly known as NSI-189 and ALTO-100) is an investigational small molecule
with a novel mechanism of action centered on promoting hippocampal neurogenesis and
modulating brain-derived neurotrophic factor (BDNF) signaling.[1][2] This technical guide
provides a comprehensive overview of the pharmacokinetics and oral bioavailability of
Amdiglurax, compiled from available clinical trial data and preclinical research. The
information is intended to serve as a resource for researchers, scientists, and professionals
involved in drug development.

Pharmacokinetic Profile

Amdiglurax is orally active and has been administered in tablet form in clinical studies.[1]
Pharmacokinetic assessments from a Phase 1B clinical trial in patients with Major Depressive
Disorder (MDD) provide the most detailed insights into its behavior in humans.

Human Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Amdiglurax observed
in a multiple-dose escalation study where patients received 40 mg once daily (g.d.), 40 mg
twice daily (b.i.d.), or 40 mg three times daily (t.i.d.) for 28 days.

Table 1: Single and Multiple Dose Pharmacokinetic Parameters of Amdiglurax in Humans
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Parameter 40 mg q.d. 40 mg b.i.d. 40 mg t.i.d.
Tmax (Peak Plasma

] 1-2 hours 1-2 hours 1-2 hours
Time)
Elimination Half-Life

17.4 £+ 3.06 hours 20.5 + 3.51 hours 18.6 £ 4.14 hours

(T2)
Time to Steady State 4-5 days 4-5 days 4-5 days

Data sourced from a Phase 1B clinical trial.[3]

Table 2: Systemic Exposure of Amdiglurax at Steady State (Day 28)

Dosing Regimen Total Daily Dose AUCo-24 (h*ng/mL)
40 mg q.d. 40 mg 1144 + 276

40 mg b.i.d. 80 mg 2791 + 1443

40 mg t.i.d. 120 mg 4384 + 1217

AUCo-24: Area under the plasma concentration-time curve over a 24-hour period. Data
indicates that the area-under-the-curve (AUC) levels of Amdiglurax increase linearly across a
dosing range of 40 mg one to three times per day.[1][3]

Oral Bioavailability

While a specific oral bioavailability percentage for Amdiglurax in humans has not been
published, its chemical properties, such as moderate lipophilicity (computed LogP of 4.2),
suggest potential for good oral absorption.[2] The compound is orally active, as demonstrated
in both preclinical and clinical studies where it was administered orally.[1][4]

Metabolism and Elimination

In vitro studies have indicated that Amdiglurax undergoes limited metabolism primarily through
oxidative processes and glucuronide conjugation.[1][3] To date, no active metabolites have
been identified from available clinical data.[2]
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Experimental Protocols

The pharmacokinetic data presented were primarily derived from a Phase 1B, randomized,
double-blind, placebo-controlled, multiple-dose escalation study in patients with MDD.

Study Design

o Participants: Patients diagnosed with MDD.
e Dosing Cohorts:
o Cohort 1: 40 mg Amdiglurax or placebo once daily (q.d.) for 28 days.
o Cohort 2: 40 mg Amdiglurax or placebo twice daily (b.i.d.) for 28 days.
o Cohort 3: 40 mg Amdiglurax or placebo three times daily (t.i.d.) for 28 days.

e Pharmacokinetic Sampling: Plasma samples for the determination of Amdiglurax
concentrations were collected at specified time points throughout the study to calculate key
pharmacokinetic parameters.

Bioanalytical Method

While specific details of the bioanalytical method used in the clinical trials are not publicly
available, a standard approach for quantifying small molecules like Amdiglurax in plasma
involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry
(HPLC-MS/MS). This method offers high sensitivity and selectivity.

A typical workflow for such an analysis would include:

o Sample Preparation: Protein precipitation from plasma samples followed by extraction of the
analyte.

o Chromatographic Separation: Separation of Amdiglurax from endogenous plasma
components on a suitable HPLC column.

e Mass Spectrometric Detection: Quantification of the analyte using a tandem mass
spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
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The lower limit of quantitation for NSI-189 in human plasma was reported to be 1 ng/mL.[3]

Mechanism of Action and Signaling Pathway

Amdiglurax's primary mechanism of action is believed to be the stimulation of hippocampal
neurogenesis and the enhancement of BDNF signaling.[1] It does not interact with monoamine
transporters or a wide range of other receptors. In vitro studies have shown that Amdiglurax
upregulates the expression of several neurotrophic factors, including Brain-Derived
Neurotrophic Factor (BDNF), Stem Cell Factor (SCF), Glial-Derived Neurotrophic Factor
(GDNF), and Vascular Endothelial Growth Factor (VEGF).

The enhanced BDNF signaling is mediated through its receptor, Tropomyosin receptor kinase
B (TrkB). The binding of BDNF to TrkB initiates a downstream signaling cascade that promotes
neuronal survival, growth, and synaptic plasticity.

Intracellular Space

Downstream Signaling Cellular Effects

PI3K/Akt Pathway Neuronal Survival
Extracellular Space Cell Mgmbrane
| TrkB Receptor MAPK/ERK Pathway >
' g PLCy Pathway Synaptic Plasticity

Activates

>
=
[=%
=
£
&
1
1
IS
=]
[P=]
o)
a2
=2
15
=3
12
w

Click to download full resolution via product page

Caption: Proposed signaling pathway of Amdiglurax.
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Caption: General experimental workflow for Amdiglurax pharmacokinetic studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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